

Application Notes and Protocols for the Photochemical Ring Expansion Synthesis of Azepanes

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Compound of Interest

Compound Name: 2-(2-phenylethenyl)azepane

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Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered saturated nitrogen heterocycle, represents a significant and underexplored area of chemical space in medicinal chemistry.[1][2] Unlike their five- and six-membered counterparts (pyrrolidines and piperidines) which are prevalent in commercial drug libraries, azepanes offer a higher degree of three-dimensionality and conformational flexibility.[1][3] These characteristics are highly desirable for disrupting protein-protein interactions and for creating novel intellectual property. However, the synthetic accessibility of complex and polysubstituted azepanes has historically been a significant barrier to their widespread adoption in drug discovery programs.[1] Traditional methods often rely on multi-step sequences, such as ring-closing metathesis or the Beckmann rearrangement of functionalized piperidones, which can be laborious and limit the accessible chemical diversity. [1][4]

Photochemical methods offer a powerful and often more direct approach to the synthesis of complex molecular architectures. By harnessing the energy of light, specific chemical bonds can be activated under mild conditions, enabling transformations that are difficult or impossible to achieve through thermal means. This application note provides a detailed guide to two cutting-edge photochemical ring expansion strategies for the synthesis of azepanes: the dearomative ring expansion of nitroarenes and the formal [5+2] cycloaddition of N-vinylpyrrolidinones.

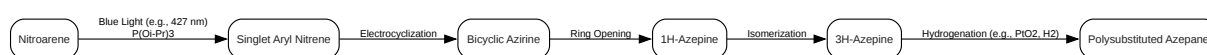
Part 1: Dearomative Ring Expansion of Nitroarenes via Photogenerated Nitrenes

This modern approach provides a two-step entry into polysubstituted azepanes from readily available nitroaromatic compounds.[1] The core of this strategy is the photochemical conversion of a nitro group into a singlet nitrene, which then undergoes a dearomative ring expansion. A subsequent hydrogenation step furnishes the saturated azepane scaffold.[1][3] This method is particularly powerful as it allows the rich chemistry of aromatic substitution to be harnessed for precursor synthesis, with the substitution pattern of the arene being predictably translated to the final azepane product.[1]

Mechanism and Rationale

The reaction is initiated by the irradiation of a nitroarene with blue light in the presence of a phosphite reagent, such as triisopropyl phosphite, which acts as a reductant.[1][5] This generates a singlet aryl nitrene, a highly reactive intermediate. The singlet nitrene can then undergo an electrocyclization to form a bicyclic azirine intermediate, which is in equilibrium with a seven-membered ring 1H-azepine.[1] The 1H-azepine, being anti-aromatic, rapidly isomerizes to the more stable 3H-azepine.[1] This intermediate is then subjected to hydrogenation to yield the final polysubstituted azepane.

Diagram 1: Proposed Mechanism for Photochemical Dearomative Ring Expansion of Nitroarenes



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Caption: Mechanism of azepane synthesis from nitroarenes.

Experimental Protocol: Two-Step Synthesis of Azepanes from Nitroarenes

This protocol is adapted from the work of Leonori and co-workers.[3]

Step 1: Photochemical Ring Expansion

- Materials:
 - Substituted nitroarene (1.0 eq)
 - Triisopropyl phosphite (2.0 eq)
 - Diethylamine (8.0 eq)
 - Isopropanol (0.1 M)
 - Photoreactor with blue LEDs (e.g., 427 nm)
 - Round-bottom flask or photoreactor tube
 - Magnetic stirrer
 - Rotary evaporator
 - Flash chromatography system
- Procedure:
 - In a photoreactor tube, dissolve the nitroarene (1.0 eq), triisopropyl phosphite (2.0 eq), and diethylamine (8.0 eq) in isopropanol (to achieve a 0.1 M concentration of the nitroarene).[3]
 - Irradiate the mixture with blue LEDs at room temperature for 12-24 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.[3]

- Concentrate the reaction mixture under reduced pressure using a rotary evaporator.[3]
- Purify the crude product by flash column chromatography. A solvent system containing a small percentage of triethylamine is often recommended to prevent decomposition of the 3H-azepine intermediate on silica gel.[3]

Step 2: Hydrogenation to the Azepane

- Materials:
 - 3H-azepine intermediate from Step 1 (1.0 eq)
 - Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) (10 mol%)
 - Ethanol (0.1 M)
 - Hydrogen balloon or Parr hydrogenator
 - Filtration apparatus (e.g., Büchner funnel with Celite®)
- Procedure:
 - Dissolve the purified 3H-azepine intermediate (1.0 eq) in ethanol (to achieve a 0.1 M concentration).[3]
 - Add PtO₂ or Pd/C (10 mol%) to the solution.[3]
 - Stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature for 20-48 hours.[3]
 - Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with ethanol.[3]
 - Concentrate the filtrate under reduced pressure to afford the crude azepane product.[3] Further purification by column chromatography may be necessary.

Data Summary: Representative Examples of Azepane Synthesis from Nitroarenes

Entry	Nitroarene Substrate	Product	Yield (%)	Reference
1	p-Benzyl-nitrobenzene	5-Benzyl-azepane	High Yield	[1]
2	m-Methyl-nitrobenzene	3-Methyl-azepane	Not specified	[1]
3	p-Bromo-nitrobenzene	5-Bromo-azepane	Not specified	[1]

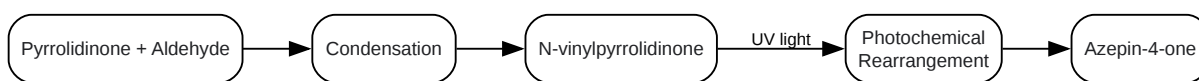
Part 2: Formal [5+2] Cycloaddition via Photochemical Rearrangement of N-vinylpyrrolidinones

This strategy provides access to densely functionalized azepan-4-ones through a two-step sequence that can be viewed as a formal [5+2] cycloaddition.[6][7] The process involves the initial condensation of a pyrrolidinone with an aldehyde to form an N-vinylpyrrolidinone, followed by a photochemical rearrangement that expands the five-membered ring to a seven-membered azepin-4-one.[6] This method is advantageous for its use of readily available starting materials and the formation of a vinylogous amide moiety in the product, which is a versatile functional group for further synthetic manipulations.[6]

Mechanism and Rationale

The key step in this sequence is the photochemical rearrangement of the N-vinylpyrrolidinone. This transformation is proposed to proceed through a mechanism analogous to a photo-Fries rearrangement.[6] Upon irradiation with UV light, the molecule is excited to a higher energy state. This is followed by a [3][8]-sigmatropic rearrangement, leading to the ring-expanded azepin-4-one.[9][10]

Diagram 2: Workflow for the Formal [5+2] Cycloaddition



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Caption: Two-step synthesis of azepin-4-ones.

Experimental Protocol: Synthesis of Azepin-4-ones

This protocol is based on the work of Douglas and co-workers.[6]

Step 1: Synthesis of N-vinylpyrrolidinone

- Materials:
 - 2-Pyrrolidinone (1.0 eq)
 - Aldehyde (1.2 eq)
 - p-Toluenesulfonic acid (catalytic amount)
 - Toluene
 - Dean-Stark apparatus
 - Magnetic stirrer and heating mantle
 - Rotary evaporator
 - Flash chromatography system
- Procedure:
 - To a solution of 2-pyrrolidinone (1.0 eq) in toluene, add the aldehyde (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
 - Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the N-vinylpyrrolidinone.

Step 2: Photochemical Ring Expansion

- Materials:

- N-vinylpyrrolidinone from Step 1 (1.0 eq)
- Tetrahydrofuran (THF)
- Photoreactor with a medium-pressure mercury lamp
- Quartz immersion well
- Magnetic stirrer
- Rotary evaporator
- Flash chromatography system

- Procedure:

- Dissolve the N-vinylpyrrolidinone (1.0 eq) in THF. The concentration may need to be optimized for the specific substrate.
- Place the solution in a photoreactor equipped with a quartz immersion well and a medium-pressure mercury lamp.
- Irradiate the solution at room temperature for 24 hours or until TLC analysis indicates complete consumption of the starting material.^[6]
- Concentrate the reaction mixture under reduced pressure.^[6]
- Purify the crude product by flash column chromatography to afford the desired azepin-4-one.^[6]

Data Summary: Optimization of the Photochemical Rearrangement

Entry	Solvent	Time (h)	Yield (%)	Reference
1	Acetonitrile	24	35	[6]
2	THF	24	48	[6]

Safety Precautions

Photochemical reactions require specific safety considerations. High-energy UV light sources can be damaging to the eyes and skin, and appropriate shielding (e.g., UV-blocking safety glasses, reaction vessel wrapped in aluminum foil) must be used. Some reagents, such as phosphites, may be air-sensitive or have strong odors and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The photochemical ring expansion strategies outlined in this application note represent powerful and modern methods for the synthesis of azepane scaffolds. The dearomative ring expansion of nitroarenes offers a predictable route to polysubstituted azepanes from readily available aromatic precursors. The formal [5+2] cycloaddition of N-vinylpyrrolidinones provides a facile entry to functionalized azepin-4-ones. These techniques, characterized by their operational simplicity and mild reaction conditions, are well-suited for applications in medicinal chemistry and drug discovery, enabling the exploration of novel and diverse chemical space.

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